[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol

Monomer Design Polymer Chemistry Bio-based Thermosets

[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol (CAS 658075-18-4) is a bicyclic diepoxide alcohol belonging to the limonene dioxide derivative class. It features a 7-oxabicyclo[4.1.0]heptane core substituted with a 2-methyloxiran-2-yl group and a primary hydroxymethyl group, giving it a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 658075-18-4
Cat. No. B12537062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol
CAS658075-18-4
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1(CO1)C2CCC3(C(C2)O3)CO
InChIInChI=1S/C10H16O3/c1-9(6-12-9)7-2-3-10(5-11)8(4-7)13-10/h7-8,11H,2-6H2,1H3
InChIKeyKQEXYFBCZINWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol (CAS 658075-18-4): Sourcing Specifications and Core Structural Identity


[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol (CAS 658075-18-4) is a bicyclic diepoxide alcohol belonging to the limonene dioxide derivative class. It features a 7-oxabicyclo[4.1.0]heptane core substituted with a 2-methyloxiran-2-yl group and a primary hydroxymethyl group, giving it a molecular formula of C10H16O3 and a molecular weight of 184.23 g/mol [1]. The compound is structurally cataloged as a distinct chemical entity in authoritative chemical ontologies, confirming its defined stereochemical and compositional identity [1].

Why Generic Substitution of [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol Is Scientifically Unreliable


Substituting this compound with its closest in-class analog, limonene diepoxide (CAS 96-08-2), is not straightforward. While both share the bicyclic diepoxide scaffold, the replacement of the C1 methyl group with a hydroxymethyl group introduces a reactive primary alcohol functionality. This functional divergence creates a bifunctional (epoxy/alcohol) monomer versus a purely diepoxide monomer, altering reactivity, crosslinking density, and polymer network architecture in ways that cannot be predicted without direct comparative data [1]. The following evidence guide examines the extent to which quantitative differentiation has been established.

Quantitative Differentiation Evidence for [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol (CAS 658075-18-4)


Functional Group Architecture: Bifunctional Epoxy-Alcohol vs. Simple Diepoxide

The target compound is structurally differentiated from its closest analog, limonene diepoxide (CAS 96-08-2), by the presence of a primary hydroxymethyl group in place of a methyl group. Limonene diepoxide contains two epoxide rings and zero hydroxyl groups (C10H16O2, MW 168.23 g/mol), while the target compound is a bifunctional monomer containing two epoxide rings and one primary hydroxyl group (C10H16O3, MW 184.23 g/mol) [1].

Monomer Design Polymer Chemistry Bio-based Thermosets

Limitation Acknowledgment: Absence of Head-to-Head Performance Data

A systematic search of primary research papers, patents, and authoritative databases (excluding prohibited sources) was conducted. No head-to-head comparative studies measuring polymerization kinetics, thermomechanical properties (e.g., Tg, storage modulus), or application-specific performance metrics were identified for this compound against limonene diepoxide or any other in-class analog [1]. This absence of data constitutes a significant evidence gap for procurement decisions based on quantitative performance differentiation.

Evidence Gap Procurement Risk Polymer Performance

Evidence-Backed Application Scenarios for [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol


Bio-based Bifunctional Monomer for Thermoset Resin Development

The compound's dual epoxy/alcohol functionality makes it a candidate for designing bio-based thermosets with tunable crosslink density. Unlike limonene diepoxide which relies solely on epoxy-amine or epoxy-anhydride curing, the hydroxymethyl group enables additional urethane or ester linkage formation, as supported by the structural evidence [1]. However, all formulation work requires de novo experimental validation due to the absence of published comparative performance data.

Synthetic Intermediate for Functionalized Limonene Derivatives

The primary alcohol serves as a chemical handle for further derivatization—such as esterification, etherification, or glycidylation—providing synthetic access to a library of limonene-based monomers that are inaccessible from limonene diepoxide alone [1]. This differentiates it from the simple diepoxide in medicinal chemistry and advanced material intermediate applications.

Exploratory Research in Sustainable Polymer Networks

Investigators aiming to correlate monomer structure with network properties in bio-based epoxy systems may select this compound to probe the effect of hydroxyl incorporation on water uptake, degradation kinetics, or adhesion. The structural difference relative to limonene diepoxide provides a controlled variable for such studies, though all quantitative benchmarks must be internally generated [1].

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